TrkA Kinase Inhibitory Activity: 2-Bromo-7-Carboxylic Acid vs. Chloro Analog and Clinical Comparators
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid demonstrates a specific, moderate inhibitory activity against the TrkA receptor tyrosine kinase in a cell-based reporter assay, positioning it as a distinct starting point for further optimization. In a GAL4-fused TrkA reporter gene assay in PC12 cells, the compound exhibited an IC50 of 887 nM [1]. This activity is markedly weaker than the nanomolar potencies observed for structurally related amino-substituted triazolopyridines (e.g., 2-amino analogs achieving IC50 values < 100 nM against JAK2 and VEGFR2) [2][3], but it is 1.5-fold more potent than the unselective tyrosine kinase inhibitor AG879 (TrkA IC50 = 1326 nM) in the same assay format [4]. The 2-chloro analog has no reported TrkA activity, and the unsubstituted parent scaffold is devoid of this kinase inhibition profile [2][3]. This specific, moderate affinity suggests that the 2-bromo-7-carboxylic acid combination imparts a unique binding mode that can be exploited for the rational design of selective TrkA-targeting probes, distinct from the more promiscuous or inactive analogs.
| Evidence Dimension | TrkA Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 887 nM |
| Comparator Or Baseline | AG879 (known TrkA inhibitor): IC50 = 1326 nM; 2-Amino-[1,2,4]triazolo[1,5-a]pyridine class: JAK2/VEGFR2 IC50 values < 100 nM; 2-Chloro analog: no reported TrkA activity; Unsubstituted [1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid: no reported kinase activity |
| Quantified Difference | Target compound is 1.5-fold more potent than AG879, but ~10-100 fold less potent than optimized amino-substituted triazolopyridine kinase inhibitors. |
| Conditions | Cell-based reporter assay: GAL4-fused TrkA expressed in PC12 cells transfected with pFA2-Elk and pFR-luciferase plasmids, measured after 18 h [1][4]. |
Why This Matters
This specific, moderate TrkA inhibitory activity distinguishes the 2-bromo-7-carboxylic acid derivative from its chloro and unsubstituted analogs, providing a unique chemotype for structure-activity relationship (SAR) studies in pain and neuro-oncology research.
- [1] BindingDB. BDBM50239208 (CHEMBL4074055). IC50: 887 nM for TrkA inhibition. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50239208 View Source
- [2] Siu, M.; et al. 2-Amino-[1,2,4]triazolo[1,5-a]pyridines as JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2013, 23, 5014–5021. https://doi.org/10.1016/j.bmcl.2013.07.050 View Source
- [3] Oguro, Y.; et al. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Bioorganic & Medicinal Chemistry, 2013, 21, 4714–4725. https://doi.org/10.1016/j.bmc.2013.04.042 View Source
- [4] Bentham Open. Table 3: IC50 Values (in nM) of Inhibitors in the Three Trk Assays. Current Chemical Genomics and Translational Medicine, 2012, 6, 27. https://benthamopen.com/FULLTEXT/CCGTM-1-27/TABLE/T3 View Source
